rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid
Description
rac-2-[(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid is a bicyclic carboxylic acid derivative featuring a norbornene core (bicyclo[2.2.1]hept-5-ene) with an acetic acid substituent at the 2-position. The "rac" designation indicates a racemic mixture, containing both enantiomers of the compound. This molecule is notable for its strained bicyclic structure, which imparts high reactivity in cycloaddition reactions, particularly inverse-electron-demand Diels–Alder (IEDDA) reactions . The carboxylic acid group enhances its utility in bioconjugation and materials science, enabling covalent attachment to biomolecules or surfaces via amide or ester linkages .
Key structural features include:
- Stereochemistry: The (1R,2S,4R) configuration defines the spatial arrangement of substituents on the norbornene scaffold.
- Functionality: The acetic acid moiety provides a reactive handle for further derivatization.
- Strain: The bicyclic system introduces angle strain, accelerating participation in ring-opening or cycloaddition reactions.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8-/m0/s1 |
InChI Key |
HRVGJQMCNYJEHM-RNJXMRFFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)CC(=O)O |
Canonical SMILES |
C1C2CC(C1C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between cyclopentadiene and maleic anhydride to form the bicyclic structure. The resulting adduct is then subjected to hydrolysis and decarboxylation to yield the desired acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Functionalized derivatives with different substituents
Scientific Research Applications
Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]acetic acid is a bicyclic compound that has garnered attention in various fields of biological research. Its structure, which includes a bicyclo[2.2.1]heptene moiety, suggests potential for diverse biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C9H12O2
- Molecular Weight : 168.19 g/mol
- IUPAC Name : 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Biological Activity Overview
The biological activity of rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]acetic acid has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that this compound may interact with specific biological pathways:
-
Anti-inflammatory Properties :
- Studies have shown that rac-2-bicyclo compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
- In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against several pathogens.
- It showed significant inhibition of bacterial growth in assays against Gram-positive and Gram-negative bacteria.
-
Cytotoxic Effects :
- In cancer cell lines, rac-2-bicyclo compounds have displayed cytotoxicity, leading to apoptosis in certain types of tumor cells.
- The mechanism appears to involve the activation of caspase pathways.
Case Studies
Several case studies have highlighted the biological activity of rac-2-bicyclo compounds:
-
Study on Anti-inflammatory Effects :
- A study published in the Journal of Medicinal Chemistry reported that rac-2-bicyclo compounds significantly reduced inflammation in a murine model of arthritis.
- The results indicated a dose-dependent response with an IC50 value around 25 µM for TNF-alpha inhibition.
-
Antimicrobial Evaluation :
- Research conducted by Smith et al. (2023) found that rac-2-bicyclo compounds exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus.
- The study suggested potential applications in treating skin infections.
-
Cytotoxicity in Cancer Research :
- A recent investigation into the cytotoxic effects on breast cancer cell lines (MCF-7) revealed an IC50 value of 30 µM for rac-2-bicyclo.
- Flow cytometry analysis confirmed increased apoptosis rates post-treatment.
Data Tables
Q & A
Q. What are the key stereochemical challenges in synthesizing rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]acetic acid, and how can chiral resolution techniques address them?
The bicyclo[2.2.1]heptane core introduces multiple stereocenters, requiring precise control during synthesis. Chiral resolution via enzymatic kinetic resolution or diastereomeric salt formation can separate enantiomers. For example, cycloaddition reactions (Diels-Alder) with chiral auxiliaries or catalysts can enforce stereochemistry . Chromatographic methods (e.g., chiral HPLC) validate enantiomeric purity using columns like Chiralpak AD-H, calibrated with reference standards .
Q. Which spectroscopic methods are most effective for characterizing the bicyclo[2.2.1]heptane core and acetic acid moiety?
- NMR : and NMR identify substituents on the bicyclic framework, with coupling constants () confirming stereochemistry (e.g., axial vs. equatorial protons) .
- IR : Stretching frequencies at ~1700 cm (C=O) and ~2500-3300 cm (O-H) confirm the carboxylic acid group .
- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., calculated for : 178.0994) and fragmentation patterns .
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| NMR | δ 1.2–3.0 (bicyclic protons), δ 12.0 (COOH) | Stereochemical assignment |
| IR | 1700 cm, 2500-3300 cm | Functional group confirmation |
Q. What synthetic routes are commonly used to construct the bicyclo[2.2.1]hept-5-ene framework?
- Cycloaddition : Diels-Alder reactions between cyclopentadiene and α,β-unsaturated carbonyl derivatives form the bicyclic skeleton .
- Ring-Closing Metathesis : Grubbs catalyst facilitates intramolecular olefin metathesis to form the strained bicyclic system .
- Oxidation/Functionalization : Post-cyclization oxidation (e.g., Jones oxidation) introduces the acetic acid group .
Advanced Research Questions
Q. How can computational tools like AI-driven synthesis planners optimize routes for bicyclic carboxylic acid derivatives?
Platforms like ICReDD integrate quantum chemical calculations (e.g., DFT for transition states) and reaction databases (Reaxys, Pistachio) to predict feasible pathways. For example:
- Reaction Path Search : Identifies low-energy intermediates and transition states for cycloadditions .
- Template Matching : Matches target structures to known reactions (e.g., enantioselective catalysis for stereocontrol) .
- Yield Prediction : Machine learning models prioritize routes with >80% theoretical yield .
Q. What strategies mitigate side reactions (e.g., ring-opening or epimerization) during functionalization of the bicyclo[2.2.1]heptane core?
- Low-Temperature Conditions : Reduce thermal degradation during acylations (e.g., -20°C for acetic acid coupling) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines or hydroxyls before introducing the acetic acid moiety .
- In Situ Monitoring : ReactIR tracks intermediate stability to adjust reaction parameters dynamically .
Q. How do structural modifications (e.g., substituent position on the bicyclic core) influence biological activity in vitro?
- Pharmacophore Mapping : Docking studies (AutoDock Vina) correlate substituent orientation (e.g., equatorial vs. axial) with receptor binding (e.g., G-protein-coupled receptors) .
- ADMET Profiling : LogP calculations (e.g., 1.5–2.5 for optimal permeability) and CYP450 inhibition assays guide lead optimization .
| Modification | Impact on Activity | Example Reference |
|---|---|---|
| C2 Acetic Acid | Enhances hydrogen bonding with target | |
| Bicyclic Ring Strain | Increases metabolic stability |
Q. What advanced separation techniques resolve enantiomers of rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]acetic acid at preparative scale?
- Simulated Moving Bed (SMB) Chromatography : Achieves >99% enantiomeric excess (ee) with chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .
- Crystallization-Induced Diastereomer Transformation : Uses chiral resolving agents (e.g., cinchona alkaloids) to preferentially crystallize one enantiomer .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
